4-chloro-N-(2-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide
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Overview
Description
4-chloro-N-(2-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a hexafluoropropyl group linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Hexafluoropropyl Group: The hexafluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Coupling with Benzamide: The final step involves coupling the indole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety is known to interact with various biological targets, potentially influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Benzamide Derivatives: Compounds such as 4-chlorobenzamide and N-(2-aminoethyl)benzamide are structurally related.
Uniqueness
The uniqueness of 4-chloro-N-(2-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide lies in its combination of a fluorinated propyl group, an indole moiety, and a benzamide core, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
4-chloro-N-[2-[2-(1,2-dimethylindol-3-yl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF6N3O/c1-13-16(17-5-3-4-6-18(17)32(13)2)11-12-30-20(21(24,25)26,22(27,28)29)31-19(33)14-7-9-15(23)10-8-14/h3-10,30H,11-12H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVDZHBFNWIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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